mk2 Inhibitor -

mk2 Inhibitor

Catalog Number: EVT-8170949
CAS Number:
Molecular Formula: C21H18N4OS
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as "MK2 Inhibitor" refers to a class of inhibitors that target the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the dual-specificity mitogen-activated protein kinase 2. This enzyme is crucial in various cellular processes, including proliferation, differentiation, and apoptosis. MK2 inhibitors are being studied for their potential therapeutic applications in treating diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

Source

MK2 inhibitors are derived from various chemical scaffolds and have been synthesized through multiple methods in medicinal chemistry. The development of these inhibitors is primarily driven by the need to modulate the MAPK signaling pathway for therapeutic benefits.

Classification

MK2 inhibitors can be classified based on their chemical structure and mechanism of action. They are often categorized into:

  • Small molecule inhibitors: These compounds are designed to selectively inhibit MK2 activity.
  • Biologics: Larger molecules that may target MK2 indirectly or modulate its pathway.
Synthesis Analysis

Methods

The synthesis of MK2 inhibitors typically involves several key methods:

  1. Chemical Synthesis: This includes traditional organic synthesis techniques such as:
    • Reflux reactions: Used to facilitate reactions at elevated temperatures.
    • Coupling reactions: Such as amide coupling to form the desired inhibitor structure.
  2. High-Throughput Screening: This method allows for the rapid testing of numerous compounds to identify potential MK2 inhibitors.
  3. Structure-Based Drug Design: Utilizing crystallographic data of MK2 to design specific inhibitors that fit well into the active site of the enzyme.

Technical Details

The synthesis often requires careful optimization of reaction conditions (e.g., temperature, solvent) and purification techniques such as chromatography to isolate pure compounds. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

MK2 inhibitors generally possess a diverse range of molecular structures, but they often share common features that allow them to interact effectively with the MK2 enzyme. These may include:

  • A central aromatic ring system
  • Functional groups that facilitate binding to the active site
  • A linker region that connects different structural motifs

Data

The molecular weight of MK2 inhibitors typically ranges from 300 to 600 Daltons. For example, a common MK2 inhibitor might have a molecular formula such as C20H22N4O3S, indicating a complex structure with multiple functional groups.

Chemical Reactions Analysis

Reactions

MK2 inhibitors undergo various chemical reactions during their synthesis and metabolism:

  1. Nucleophilic Substitution: Often used in forming key bonds within the inhibitor structure.
  2. Oxidation-Reduction Reactions: May be involved in modifying functional groups during synthesis.
  3. Hydrolysis: Relevant for understanding the metabolic breakdown of these compounds in biological systems.

Technical Details

Understanding these reactions is crucial for optimizing the stability and efficacy of MK2 inhibitors. Kinetic studies may be performed to evaluate how these compounds interact with MK2 under different physiological conditions.

Mechanism of Action

Process

MK2 inhibitors function primarily by binding to the active site of the MK2 enzyme, thereby preventing its phosphorylation activity on downstream substrates involved in inflammatory responses and cell survival pathways. This inhibition can lead to:

  • Reduced levels of pro-inflammatory cytokines
  • Altered cell cycle progression
  • Enhanced apoptosis in cancerous cells

Data

Studies have shown that effective MK2 inhibition can lead to a significant decrease in tumor growth in preclinical models, highlighting its potential as an anti-cancer therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

MK2 inhibitors generally exhibit properties such as:

  • Solubility: Varies widely; many are designed for optimal solubility in biological fluids.
  • Stability: Stability profiles are assessed under various pH and temperature conditions.

Chemical Properties

Key chemical properties include:

  • pKa values indicating acidity/basicity, which affect solubility and permeability.
  • LogP values representing lipophilicity, influencing absorption and distribution.

Relevant data from studies indicate that optimal physical and chemical properties enhance bioavailability and therapeutic efficacy.

Applications

Scientific Uses

MK2 inhibitors have promising applications in several fields:

  1. Cancer Therapy: Targeting tumor growth by inhibiting pathways essential for cancer cell survival.
  2. Inflammatory Diseases: Reducing inflammation by modulating cytokine production.
  3. Neurodegenerative Disorders: Potentially protecting neuronal cells from stress-induced apoptosis.

Research continues to explore novel MK2 inhibitors with improved specificity and reduced side effects, aiming for clinical applications across these therapeutic areas.

Introduction to Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 as a Therapeutic Target

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (Mitogen-Activated Protein Kinase-Activated Protein Kinase 2) is a serine/threonine kinase positioned downstream in the p38 mitogen-activated protein kinase (p38 mitogen-activated protein kinase) signaling cascade. Its activation occurs exclusively through p38 mitogen-activated protein kinase-mediated phosphorylation at multiple sites (Thr-205, Thr-317, and Ser-272), establishing it as a primary effector for p38 mitogen-activated protein kinase’s proinflammatory functions [2] [7] [9]. Unlike other p38 mitogen-activated protein kinase substrates, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 forms a stable complex with p38 mitogen-activated protein kinase via a docking motif in its C-terminal regulatory domain. This interaction is thermodynamically favorable and facilitates the unique nuclear-to-cytoplasmic translocation of both kinases upon cellular stress signals [7] [9]. Therapeutically, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 inhibition offers a strategic approach to suppress inflammation-driven pathologies—including rheumatoid arthritis, Crohn disease, and cancer metastasis—by selectively disrupting cytokine production and stability while potentially circumventing the limitations associated with direct p38 mitogen-activated protein kinase inhibition [2] [8] [9].

Role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 in the p38 Mitogen-Activated Protein Kinase Signaling Cascade

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 is integral to the p38 mitogen-activated protein kinase pathway, serving as both a substrate and a co-regulator. Upon activation by environmental stressors (e.g., lipopolysaccharides, oxidative stress, or cytokines), p38 mitogen-activated protein kinase phosphorylates Mitogen-Activated Protein Kinase-Activated Protein Kinase 2, triggering a conformational change that releases Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 from its autoinhibitory domain [7] [9]. This phosphorylation event enables the formation of a heteromeric complex, facilitating the nuclear export of p38 mitogen-activated protein kinase–Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 to the cytoplasm—a step critical for accessing cytoplasmic substrates [7] [9]. Within the cytoplasm, activated Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 phosphorylates downstream targets involved in mRNA stability, cytoskeletal reorganization, and cell cycle control. Key substrates include:

  • Heat Shock Protein 27: Regulates actin polymerization and cell migration [3].
  • Tristetraprolin: An mRNA-binding protein whose phosphorylation by Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 impairs its ability to degrade AU-rich element-containing mRNAs [2] [8].
  • Small Heat Shock Protein 27: Phosphorylation influences cytoskeletal dynamics and stress fiber formation [7].

Table 1: Key Functional Differences Between p38 Mitogen-Activated Protein Kinase and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2

Featurep38 Mitogen-Activated Protein KinaseMitogen-Activated Protein Kinase-Activated Protein Kinase 2
Subcellular LocalizationPredominantly nuclear pre-activationShuttles between nucleus and cytoplasm post-activation
Direct Substrates>100 substrates, including transcription factorsLimited substrates (e.g., tristetraprolin, Heat Shock Protein 27)
Cytokine RegulationTranscriptional controlPost-transcriptional mRNA stabilization
Complex FormationBinds multiple effectorsForms stable complex only with p38 mitogen-activated protein kinase

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2’s role extends beyond signal transduction to feedback modulation. For instance, it phosphorylates the p38 mitogen-activated protein kinase phosphatase Mitogen-Activated Protein Kinase phosphatase 1, influencing the duration and intensity of p38 mitogen-activated protein kinase signaling [9]. This intricate reciprocity underscores Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 as a nodal point for fine-tuning inflammatory responses, distinct from upstream p38 mitogen-activated protein kinase’s broader regulatory functions.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2-Mediated Regulation of Proinflammatory Cytokine Production

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 exerts masterful control over proinflammatory cytokine networks through post-transcriptional mechanisms. Upon phosphorylation by p38 mitogen-activated protein kinase, activated Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 phosphorylates mRNA-binding proteins such as tristetraprolin and heterogeneous nuclear ribonucleoprotein A0 [2] [8]. This phosphorylation inactivates tristetraprolin’s mRNA-destabilizing function, leading to the stabilization and enhanced translation of mRNAs containing AU-rich elements in their 3'-untranslated regions. Consequently, cytokines like tumor necrosis factor α, interleukin 1β, interleukin 6, and interleukin 8 accumulate markedly [2] [8] [9]. For example:

  • In bone marrow macrophages stimulated with lipopolysaccharides, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 inhibition reduced tumor necrosis factor α and interleukin 1β levels by >70% by accelerating mRNA decay [2].
  • Fibroblasts from Crohn disease patients showed elevated Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 activity, driving matrix metalloproteinase 1, matrix metalloproteinase 2, matrix metalloproteinase 10, and matrix metalloproteinase 12 expression. These matrix metalloproteinases cleave immune checkpoint molecules (lymphocyte-activation gene 3, B and T lymphocyte attenuator), further amplifying T-cell activation and inflammation [8].

Table 2: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2-Dependent Cytokines and Regulatory Mechanisms

Cytokine/ChemokineRegulatory Mechanism by Mitogen-Activated Protein Kinase-Activated Protein Kinase 2Biological Impact
Tumor Necrosis Factor αPhosphorylation of tristetraprolin → mRNA stabilizationDrives neutrophil infiltration, fever, cachexia
Interleukin 1βPromotion of interleukin 1β mRNA decay; inflammasome primingPyroptosis, systemic inflammation
Interleukin 6Enhanced translation via heterogeneous nuclear ribonucleoprotein A0 phosphorylationB-cell differentiation, acute-phase response
Matrix MetalloproteinasesTranscriptional upregulation via unresolved stress signalingTissue remodeling, checkpoint molecule cleavage

Pharmacological inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 robustly suppresses this cytokine axis. In a phase 1 clinical trial, the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 inhibitor ATI-450 demonstrated dose-dependent inhibition of tumor necrosis factor α, interleukin 1β, interleukin 6, and interleukin 8 in ex vivo stimulated blood samples from healthy volunteers. At 50 mg twice daily, trough drug concentrations exceeded the half-maximal inhibitory concentration for these cytokines by 1.4–2.4-fold, confirming target engagement via reduced phosphorylation of Heat Shock Protein 27 [3]. This evidence positions Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 as a linchpin for cytokine storm mitigation.

Rationale for Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Over Upstream p38 Mitogen-Activated Protein Kinase in Chronic Inflammatory Diseases

Direct p38 mitogen-activated protein kinase inhibitors have faced significant clinical setbacks due to toxicity, compensatory signaling, and tachyphylaxis—a rapid loss of efficacy after initial response [5] [9]. These limitations arise from p38 mitogen-activated protein kinase’s pleiotropic roles: it regulates over 100 substrates involved in anti-inflammatory responses, cell cycle progression, and cellular homeostasis. Inhibiting p38 mitogen-activated protein kinase disrupts feedback loops (e.g., reduced Mitogen-Activated Protein Kinase phosphatase 1 expression), leading to hyperactivation of alternative pathways like c-Jun N-terminal kinases and extracellular signal-regulated kinases [5] [9]. Additionally, preclinical models report hepatotoxicity, cardiotoxicity, and central nervous system disturbances with p38 mitogen-activated protein kinase blockade [7] [9].

In contrast, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 inhibition offers mechanistic advantages:

  • Selective Anti-Inflammatory Effects: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 mediates ≈80% of p38 mitogen-activated protein kinase’s proinflammatory functions while sparing anti-inflammatory or housekeeping roles. Inhibitors like CDD-450 selectively disrupt the p38 mitogen-activated protein kinase–Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 complex without affecting p38 mitogen-activated protein kinase phosphorylation of activating transcription factor 2 or p38-regulated/activated protein kinase [2] [9].
  • Avoidance of Tachyphylaxis: Global p38 mitogen-activated protein kinase inhibitors trigger compensatory cytokine surges (e.g., interferon γ) via disrupted feedback. Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 inhibition does not exhibit this rebound, as shown in rat arthritis models where CDD-450 maintained efficacy over weeks [2] [9].
  • Oncogenic Safety: p38 mitogen-activated protein kinase suppresses tumorigenesis by promoting apoptosis and cell cycle arrest. Inhibiting it may promote cancer progression—a risk not associated with Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 inhibitors, which lack direct roles in tumor suppression [7].
  • Synergy in Disease Contexts: In breast cancer, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 inhibition enhances microtubule-targeting agents by disrupting spindle assembly and chromosomal segregation. The dual inhibitor CMPD1 induced mitotic defects at 10 nM in cancer cells but spared non-transformed cells, highlighting tumor selectivity absent in p38 mitogen-activated protein kinase inhibitors [1] [4] [10].

Thus, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 represents a therapeutically favorable node, balancing efficacy against inflammation and cancer progression while minimizing systemic toxicity. Clinical validation is ongoing, with inhibitors like ATI-450 advancing in trials for inflammatory arthritis and Crohn disease [3] [9].

Properties

Product Name

mk2 Inhibitor

IUPAC Name

15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)

InChI Key

CMWRPDHVGMHLSZ-UHFFFAOYSA-N

SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.